

Technical Guide: BOC-L-phenylalanine-d8

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Compound of Interest

Compound Name: BOC-L-phenylalanine-d8

Cat. No.: B044246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BOC-L-phenylalanine-d8**, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended for professionals in research, drug development, and peptide synthesis, offering comprehensive data, experimental protocols, and workflow visualizations.

Core Data Presentation

BOC-L-phenylalanine-d8 is the deuterium-labeled version of BOC-L-phenylalanine.^[1] The incorporation of deuterium atoms provides a valuable tool for various analytical and research applications, particularly in mass spectrometry-based assays and metabolic studies. While extensive data for the d8 variant is limited, the physicochemical properties are expected to be very similar to the non-deuterated form.

Table 1: Physicochemical Properties

Property	BOC-L-phenylalanine	BOC-L-phenylalanine-d8
CAS Number	13734-34-4[2]	106881-07-6[1][3]
Molecular Formula	C ₁₄ H ₁₉ NO ₄ [2]	C ₁₄ H ₁₁ D ₈ NO ₄ [4]
Molecular Weight	265.31 g/mol [2]	273.35 g/mol [4]
Appearance	White crystalline powder[2]	Not explicitly specified, expected to be a white solid
Melting Point	85-87 °C[4]	85-87 °C[4]
Solubility	Soluble in ethanol[2]	Expected to be soluble in ethanol and other organic solvents
Purity	---	Typically ≥95% by HPLC; ≥98% atom D[5]

Note: The data for **BOC-L-phenylalanine-d8** is based on limited supplier information. The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Experimental Protocols

The primary application of **BOC-L-phenylalanine-d8** is in peptide synthesis, where it serves as a building block. The experimental protocols for using the deuterated form are analogous to those for the standard BOC-L-phenylalanine. Below are detailed methodologies for key steps in solid-phase peptide synthesis (SPPS) using a BOC-protection strategy.

Resin Loading (Attachment of the First Amino Acid)

The first amino acid is typically attached to a resin support. For example, to load BOC-L-phenylalanine onto a Merrifield resin:

- Materials: Merrifield resin, BOC-L-phenylalanine, potassium iodide, diisopropylethylamine (DIEA), dimethylformamide (DMF).
- Procedure:

- Swell the Merrifield resin in DMF.
- Dissolve BOC-L-phenylalanine and a catalytic amount of potassium iodide in DMF.
- Add DIEA to the amino acid solution.
- Add the resulting solution to the swollen resin and agitate at an elevated temperature (e.g., 50°C) for 12-24 hours.
- Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Deprotection of the Boc Group

The Boc protecting group is removed to allow for the coupling of the next amino acid.

- Materials: BOC-protected amino acid-loaded resin, trifluoroacetic acid (TFA), dichloromethane (DCM).
- Procedure:
 - Swell the resin in DCM.
 - Treat the resin with a solution of TFA in DCM (typically 25-50%) for approximately 30 minutes at room temperature.
 - Wash the resin with DCM to remove the excess TFA and the cleaved Boc group.
 - Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% DIEA in DCM.
 - Wash the resin with DCM to prepare for the next coupling step.

Peptide Coupling

The next BOC-protected amino acid is coupled to the deprotected N-terminus of the resin-bound amino acid.

- Materials: Deprotected amino acid-resin, **BOC-L-phenylalanine-d8**, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU), an activator (e.g., HOBt or HOAt), DIEA, DMF or DCM.
- Procedure (using HBTU/HOBt):
 - Swell the deprotected resin in DMF.
 - In a separate vessel, dissolve **BOC-L-phenylalanine-d8**, HBTU, and HOBt in DMF.
 - Add DIEA to activate the amino acid (the solution will typically change color).
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
 - Wash the resin with DMF and DCM.

Cleavage from the Resin and Final Deprotection

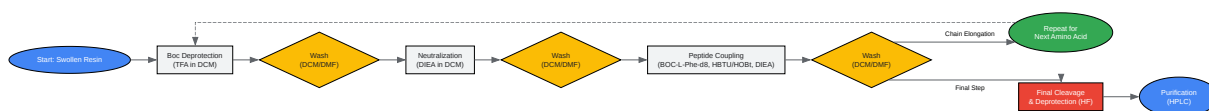
Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed.

- Materials: Peptide-resin, a strong acid (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)), scavengers (e.g., anisole, thioanisole, p-cresol).
- Procedure (using HF):
 - Place the dried peptide-resin in a specialized HF cleavage apparatus.
 - Add appropriate scavengers to protect sensitive amino acid residues.
 - Cool the apparatus to -5 to 0°C.
 - Distill anhydrous HF into the reaction vessel.
 - Stir the mixture at 0°C for 1-2 hours.

- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide with cold diethyl ether.
- Wash the peptide with cold ether, then dissolve it in an appropriate aqueous buffer for purification (e.g., by HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows in peptide synthesis utilizing **BOC-L-phenylalanine-d8**.



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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using the Boc strategy.

Caption: Logical relationship of Boc group deprotection under acidic conditions.

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